

Structure-Activity Relationship (SAR) Studies of Diarylquinoline Analogs as Potent Antimycobacterial Agents

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Compound of Interest		
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A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of diarylquinoline analogs, a critical class of antimycobacterial agents. Diarylquinolines, exemplified by the FDA-approved drug bedaquiline (TMC207), represent a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] They exhibit a novel mechanism of action by specifically targeting mycobacterial ATP synthase, an enzyme essential for cellular energy production.[2][3][4][5] This document details the key structural modifications that influence their biological activity, provides comprehensive experimental protocols for their evaluation, and visualizes critical pathways and relationships to aid in the rational design of next-generation diarylquinolines.

Core Structure and Mechanism of Action

The characteristic scaffold of a diarylquinoline consists of a quinoline core linked to two aromatic rings (Aryl A and Aryl B) and a side chain, typically containing a tertiary amine. Bedaquiline's antimycobacterial activity is attributed to its ability to inhibit the proton pump of mycobacterial ATP synthase, thereby disrupting the cell's energy metabolism.[5][6] This unique mechanism makes it effective against both replicating and non-replicating (dormant) mycobacteria and circumvents cross-resistance with other anti-TB drugs.[6][7]

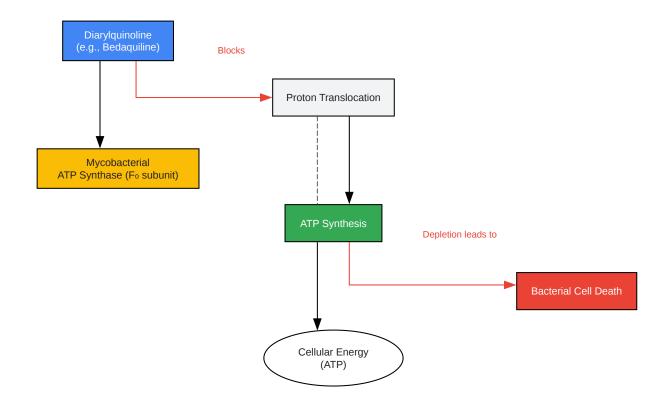


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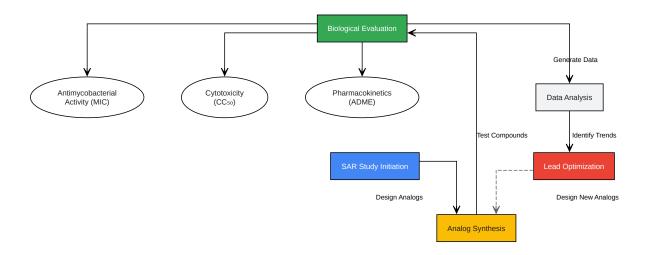
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The binding of diarylquinolines to the ATP synthase induces significant conformational changes, which are crucial for their inhibitory effect. [8] Specifically, bedaquiline and its analogs bind to the c subunits in the membrane-embedded F_0 region of the enzyme, blocking the rotation necessary for ATP synthesis. [9]

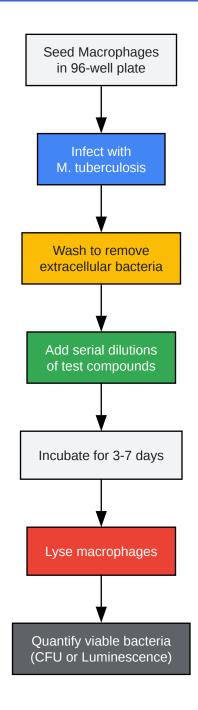












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